molecular formula C14H14N4O2 B2779984 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine CAS No. 2034475-64-2

2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Cat. No.: B2779984
CAS No.: 2034475-64-2
M. Wt: 270.292
InChI Key: QGMRRGIPJYZDKW-UHFFFAOYSA-N
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Description

2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a useful research compound. Its molecular formula is C14H14N4O2 and its molecular weight is 270.292. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

A study by Kloubert et al. (2012) highlights the synthetic and structural characterization of a compound closely related to the query molecule, demonstrating the potential for creating novel compounds with specific geometric and electronic properties. This research emphasizes the manipulation of molecular structure for desired outcomes, such as altered reactivity or physical properties (Kloubert, R. Kretschmer, H. Görls, & M. Westerhausen, 2012).

Chemical Reactions and Syntheses

Oliveira Udry et al. (2014) demonstrated the stereospecific synthesis of pyrrolidines, showcasing the versatility of such structures in organic synthesis. Their work involves 1,3-dipolar cycloadditions, a fundamental reaction type that can be applied to the synthesis of complex molecules, indicating a broad applicability in medicinal chemistry and organic synthesis (Oliveira Udry, Repetto, & Varela, 2014).

Antimicrobial Activity

Research by Kumar et al. (2012) on synthesizing and evaluating the antimicrobial activity of novel derivatives, including structures akin to the query compound, provides insights into the potential of these compounds in developing new antimicrobial agents. Such studies are crucial in the ongoing search for new drugs to combat resistant microbial strains (Kumar, Meenakshi, Sunil Kumar, & Parvin Kumar, 2012).

Molecular Docking and Antibacterial Activities

Lynda (2021) explored the synthesis, antibacterial activity, and molecular docking analysis of pyrazole derivatives, underscoring the role of computational tools in predicting the biological activity of new compounds. This approach is instrumental in streamlining the drug discovery process, providing a quicker path from conception to clinical application (Lynda, 2021).

Advanced Materials and Catalysis

Darbre et al. (2002) discussed the synthesis of zinc complexes with multidentate nitrogen ligands, revealing the potential of similar compounds in catalyzing aldol reactions. This research points to applications in materials science and catalysis, where the efficiency and selectivity of reactions are paramount (Darbre, Dubs, Rusanov, & Stoeckli-Evans, 2002).

Properties

IUPAC Name

(3-pyrazin-2-yloxypyrrolidin-1-yl)-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-14(12-3-1-2-5-16-12)18-8-4-11(10-18)20-13-9-15-6-7-17-13/h1-3,5-7,9,11H,4,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMRRGIPJYZDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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